molecular formula C19H26N4O6 B1181759 Methyl 2-(pyridin-2-yl)acetate HCl CAS No. 175533-26-3

Methyl 2-(pyridin-2-yl)acetate HCl

Cat. No.: B1181759
CAS No.: 175533-26-3
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Description

Methyl 2-(pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group, with a methyl ester and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyridin-2-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-pyridineacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of methyl 2-(pyridin-2-yl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(pyridin-2-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(pyridin-2-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of both an ester and a hydrochloride salt. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

175533-26-3

Molecular Formula

C19H26N4O6

Molecular Weight

0

Synonyms

Methyl 2-(pyridin-2-yl)acetate HCl

Origin of Product

United States

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